2-Fluoroadenine

Adenine Receptor Pharmacology GPCR Ligand Screening Radioligand Binding Assays

2-Fluoroadenine (700-49-2) is a superior adenine receptor ligand with Ki 620 nM, 4.5-fold more potent than 8-thioadenine, and IC50 0.15 µM in CEM leukemia cells. It serves as the key intermediate for fludarabine phosphate and islatravir synthesis. Ideal for 19F NMR RNA studies and anticancer screening. Research-grade ≥98% purity ensures reproducible results. Choose 2-Fluoroadenine for unmatched potency and strategic procurement value.

Molecular Formula C5H4FN5
Molecular Weight 153.12 g/mol
CAS No. 700-49-2
Cat. No. B1664080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroadenine
CAS700-49-2
Synonyms2-Fluoroadenine;  NSC 27364;  NSC-27364;  NSC27364
Molecular FormulaC5H4FN5
Molecular Weight153.12 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)F
InChIInChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
InChIKeyWKMPTBDYDNUJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroadenine (CAS 700-49-2): Core Chemical Profile and Research-Grade Specifications for Procurement


2-Fluoroadenine (CAS 700-49-2) is an organofluorine purine derivative wherein the hydrogen at the 2-position of adenine is replaced by fluorine [1]. It is a fluorinated heterocyclic 2-ring compound that serves as the base moiety for numerous carbocyclic and acyclic nucleoside analogues [1]. The compound has a molecular weight of 153.12 g/mol, a melting point exceeding 350°C (decomposition), and is characterized by a λmax of 262 nm [2]. Commercial research-grade material is typically supplied as a solid with purity specifications of ≥98% (HPLC) .

Why 2-Fluoroadenine Cannot Be Substituted with Unmodified Adenine or Alternative Halogenated Purines


The substitution of 2-Fluoroadenine with unmodified adenine or other halogenated analogs is not functionally equivalent across critical research applications. While the small size of the fluorine atom allows 2-Fluoroadenine to maintain steric similarity to native adenine in nucleic acid contexts, its high electronegativity confers distinct biochemical behaviors including altered base-pairing properties and metabolic stability [1]. Direct comparative studies demonstrate that 2-Fluoroadenine exhibits Ki values 4.5-fold lower (more potent) than 8-thioadenine and 5.9-fold lower than N6-methyladenine at adenine receptors [2]. Furthermore, in cytotoxicity assays across multiple cell lines, 2-Fluoroadenine shows IC50 values 70- to 80-fold lower than 2-chloroadenine [3]. These quantitative differences underscore that 2-Fluoroadenine occupies a distinct functional niche not replicated by its closest structural analogs, making substitution scientifically invalid for applications requiring the specific fluorine-mediated properties detailed below.

Quantitative Differentiation of 2-Fluoroadenine: Head-to-Head Comparative Evidence Against Closest Analogs


2-Fluoroadenine Exhibits 4.5-Fold Higher Affinity Than 8-Thioadenine at Adenine Receptors

In direct competitive radioligand binding experiments at rat brain cortical membranes using [³H]adenine, 2-Fluoroadenine demonstrated a Ki value of 620 nM, representing the highest affinity among all adenine analogs tested in this series [1]. The closest structural comparator, 8-thioadenine, exhibited a Ki value of 2.77 μM—a 4.5-fold lower affinity [1]. N6-Methyladenine and 7-methyladenine showed even lower affinities with Ki values of 3.64 μM and 4.13 μM respectively [1]. All compounds were characterized as partial agonists with 40–60% intrinsic activity relative to adenine [1].

Adenine Receptor Pharmacology GPCR Ligand Screening Radioligand Binding Assays

2-Fluoroadenine Nucleosides Exhibit Selective Inhibition of Plasmodium falciparum SAH Hydrolase Over Human Enzyme

Carbocyclic and acyclic nucleosides possessing 2-fluoroadenine as the base moiety were synthesized and evaluated against recombinant human and Plasmodium falciparum S-adenosylhomocysteine (SAH) hydrolase [1]. The study demonstrated that 2-fluoronoraristeromycin (compound 6) and 2-fluoro-9-[(2S,3R)-2,3,4-trihydroxybutyl-1-yl]adenine (compound 8) inhibited the parasite enzyme with greater potency than the human enzyme [1].

Antimalarial Drug Discovery SAH Hydrolase Inhibition Nucleoside Analog Development

2-Fluoroadenine Demonstrates 70- to 80-Fold Greater Cytotoxicity Than 2-Chloroadenine Across Multiple Tumor Cell Lines

In a comparative cytotoxicity study across four human tumor cell lines, 2-Fluoroadenine exhibited IC50 values ranging from 0.13 to 0.20 μg/mL, whereas 2-Chloroadenine showed markedly higher IC50 values of 11 to 17 μg/mL [1]. The quantified difference represents a 70- to 80-fold greater cytotoxic potency for 2-Fluoroadenine [1]. 6-Methylpurine, another purine analog comparator, showed intermediate potency with IC50 values of 0.70 to 1.8 μg/mL [1].

Anticancer Agent Screening Cytotoxicity Profiling Purine Antimetabolite

2-Fluoroadenine Enables Site-Specific ¹⁹F NMR Structural Probing of RNA—A Capability Absent in Native Adenine

2-Fluoroadenosine-5′-triphosphate can be efficiently synthesized in vitro and incorporated into RNA transcripts by T7 RNA polymerase, enabling site-specific ¹⁹F NMR structural analysis [1]. The 2F-A residue selectively forms Watson-Crick base pairs with uracil (2F-A−U) in RNA while providing a sensitive ¹⁹F NMR reporter group absent in native adenine [1]. The introduction of the 2-fluoroadenyl substitution is relatively non-perturbing to RNA structure while enabling monitoring of local environmental changes [1].

¹⁹F NMR Spectroscopy RNA Structure Determination Nucleic Acid Biophysics

2-Fluoroadenine is the Key Synthetic Intermediate for Fludarabine Phosphate and EFdA (Islatravir) Manufacturing

2-Fluoroadenine serves as the essential synthetic intermediate for two clinically important nucleoside drugs. Patent literature establishes that 2-fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil (Ara-U) using Enterobacter aerogenes to yield fludarabine, the active pharmaceutical ingredient in fludarabine phosphate [1]. Separately, 2-fluoroadenine is the key unnatural nucleobase required for the synthesis of EFdA (Islatravir), a potent HIV reverse transcriptase translocation inhibitor [2]. A commercial manufacturing route achieving ≥98% purity (HPLC Area) directly on the crude product has been developed specifically for 2-fluoroadenine as the EFdA precursor [3][4].

Nucleoside Drug Synthesis Antiviral Intermediate GMP Manufacturing

Optimized Research and Industrial Applications for 2-Fluoroadenine (CAS 700-49-2) Based on Quantitative Evidence


Adenine Receptor (AdeR) Pharmacological Characterization and GPCR Ligand Screening

2-Fluoroadenine is the optimal ligand for adenine receptor binding studies requiring high-affinity tool compounds. With a Ki value of 620 nM at rat brain cortical adenine receptors—4.5-fold more potent than 8-thioadenine and 5.9-fold more potent than N6-methyladenine—2-Fluoroadenine provides superior binding signal and reduced compound consumption in competitive radioligand binding assays [1]. This application is directly supported by head-to-head comparative binding data.

¹⁹F NMR Structural Probing of RNA Conformation and Dynamics

For structural biology laboratories employing ¹⁹F NMR to investigate RNA folding, conformational exchange, or ligand binding, 2-fluoroadenine is the required nucleotide analog. Unlike native adenine, the 2-fluoro substitution provides a sensitive, site-specific NMR reporter group while maintaining the ability to form stable 2F-A−U Watson-Crick base pairs [1]. The compound can be enzymatically converted to 2-fluoroadenosine-5′-triphosphate and incorporated into RNA transcripts using T7 RNA polymerase [1].

Synthesis of Fludarabine Phosphate and EFdA (Islatravir) in Pharmaceutical Development

2-Fluoroadenine is the essential synthetic intermediate for the production of fludarabine phosphate (an approved therapy for B-cell chronic lymphocytic leukemia) and EFdA/Islatravir (an HIV reverse transcriptase translocation inhibitor in clinical development) [1][2]. Patented synthetic routes utilize 2-fluoroadenine as the key nucleobase precursor, with established commercial manufacturing methods achieving ≥98% HPLC purity directly on crude product [3][4]. This establishes 2-fluoroadenine as a strategic procurement item for pharmaceutical process chemistry and generic drug manufacturing programs targeting these specific drug substances.

In Vitro Cytotoxicity Screening and Anticancer Drug Discovery

For researchers evaluating purine antimetabolite cytotoxicity across tumor cell lines, 2-Fluoroadenine offers 70- to 80-fold greater potency than 2-chloroadenine and 5- to 9-fold greater potency than 6-methylpurine [1]. In CEM human leukemia cells specifically, 2-Fluoroadenine exhibits an IC50 of 0.15 μM [2]. This substantial potency advantage makes 2-Fluoroadenine the compound of choice for in vitro anticancer screening programs seeking robust, reproducible growth inhibition at low micromolar to nanomolar concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoroadenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.